Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid or ester with an aryl or vinyl halide or triflate, catalyzed by a palladium complex. This method is highlighted in the synthesis of propane-1-sulfonic acid {3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}-amide, where a Suzuki-Miyaura reaction is employed, followed by Friedel-Crafts acylation. [, , ]
Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. This method is also mentioned in the context of propane-1-sulfonic acid {3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}-amide synthesis. [, , ]
Other Reactions: The provided abstracts also mention reactions like Sonogashira coupling, halogenation using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), and reactions with reagents like triphenylphosphine and polymer-bound triphenylphosphine. These reactions suggest the possibility of further modifications and derivatizations of the pyrrolo[2,3-b]pyridine scaffold. [, ]
Planar Structure: The pyrrolo[2,3-b]pyridine core generally adopts a planar conformation, as indicated by the crystal structure of N-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine-4-amine. []
Substituent Orientation: The orientation of substituents on the pyrrolo[2,3-b]pyridine ring system can significantly influence the compound's biological activity. For example, in N-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine-4-amine, the pyrrolopyridine system is oriented at specific dihedral angles with respect to the phenyl ring of the tosyl residue and the benzyl group. []
Hydrogen Bonding: Intramolecular and intermolecular hydrogen bonding interactions involving the pyrrolo[2,3-b]pyridine scaffold are also observed, which can impact the compound's physicochemical properties and biological activity. [, ]
Inhibition of dihydroorotate dehydrogenase (hDHODH): 2-(1-(2-chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (w2) exhibited potent inhibitory activity against hDHODH, a key enzyme in pyrimidine biosynthesis, suggesting its potential as a therapeutic agent for inflammatory bowel disease. []
Dopamine D4 Receptor Modulation: Research suggests that pyrrolo[2,3-b]pyridine derivatives can modulate dopamine D4 receptors. Specifically, 3-[4-(4-iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine trihydrochloride acted as a D4R antagonist, suppressing dopamine-induced inhibition of GABAergic currents in mouse globus pallidus neurons. []
Cathepsin S Inhibition: A pyrrolo[4,3-c]pyridine derivative, 1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine (JNJ 10329670), showed selective inhibition of cathepsin S, a cysteine protease involved in antigen presentation. This suggests the potential of this class of compounds as immunosuppressive agents. []
Inflammatory Bowel Disease: The hDHODH inhibitory activity of 2-(1-(2-chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (w2) suggests its potential in treating inflammatory bowel diseases. []
Neurological Disorders: The modulation of dopamine D4 receptors by compounds like 3-[4-(4-iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine trihydrochloride opens avenues for exploring their therapeutic potential in neurological disorders involving dopaminergic pathways. []
Immunosuppression: The cathepsin S inhibitory activity of 1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine (JNJ 10329670) highlights the potential of this class of compounds as immunosuppressive agents. []
Cancer Therapy: The combination of propane-1-sulfonic acid {3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}-amide with interferon alpha-2a has shown promise in treating melanoma with the V600E B-Raf mutation, suggesting its potential in cancer therapy. []
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7